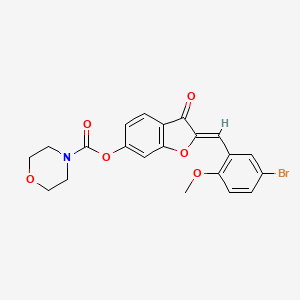
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H18BrNO6 and its molecular weight is 460.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize available knowledge regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core, morpholine ring, and a bromo-substituted methoxybenzylidene moiety. Its molecular formula is C24H19BrN2O4, with a molecular weight of approximately 479.3 g/mol. The presence of the bromine and methoxy groups is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit promising antitumor properties. For instance, derivatives containing benzofuran and methoxy groups have been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems.
-
Mechanism of Action :
- Compounds with similar scaffolds have shown to inhibit cell proliferation by inducing apoptosis in cancer cells. They often interact with DNA, leading to cell cycle arrest.
- The binding affinity to DNA is critical; many compounds bind within the minor groove of DNA, which can affect transcriptional regulation and lead to apoptosis.
-
Case Studies :
- A study evaluated the antitumor effects of benzofuran derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated significant cytotoxicity at low concentrations, suggesting potential for development as anticancer agents .
- Another investigation highlighted the selectivity of certain benzofuran compounds against cancer cells compared to normal fibroblasts, indicating a favorable therapeutic index .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Compounds derived from similar frameworks have been tested against various bacterial strains.
- Testing Methods :
- Antimicrobial efficacy was assessed using broth microdilution methods following CLSI guidelines on Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Results indicated that certain derivatives exhibited significant antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Summary of Research Findings
特性
IUPAC Name |
[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO6/c1-26-17-5-2-14(22)10-13(17)11-19-20(24)16-4-3-15(12-18(16)29-19)28-21(25)23-6-8-27-9-7-23/h2-5,10-12H,6-9H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJDIRSDVKSCH-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














